

An In-depth Technical Guide to the Synthesis of p-Bromo-N-methylbenzenesulfonamide

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Compound of Interest

Compound Name: *Benzenesulfonamide, p-bromo-N-methyl-*

Cat. No.: *B1266604*

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This guide provides a comprehensive overview of the synthesis of p-bromo-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and organic synthesis.^[1] The content herein is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

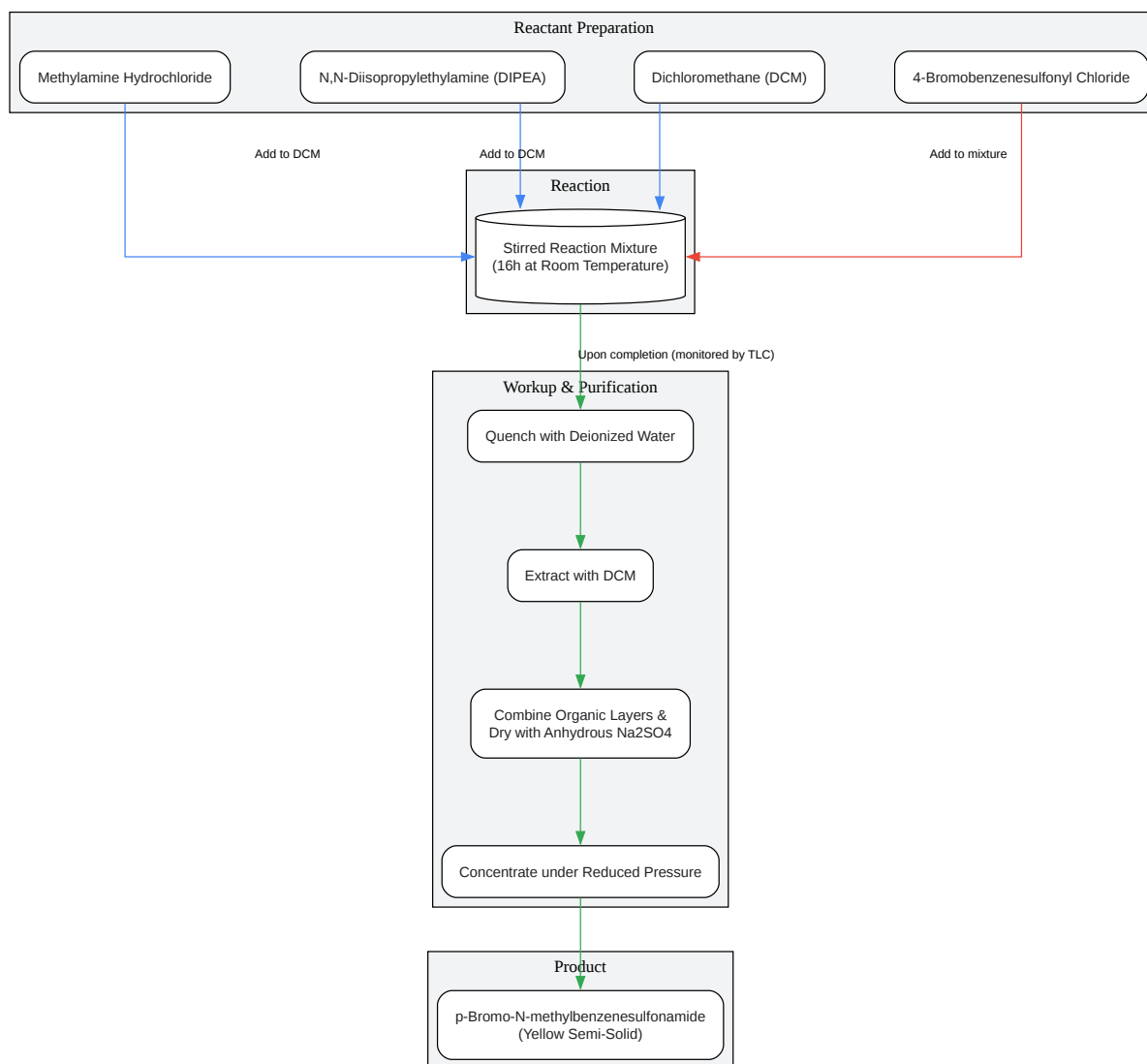
Introduction

p-Bromo-N-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a bromine atom, and a methyl group attached to a benzene ring.^[1] The presence of the sulfonamide moiety often imparts solubility in polar solvents and can act as a pharmacophore.^[1] The bromine substituent at the para position influences the molecule's lipophilicity and provides a reactive site for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.^[1]

Synthetic Pathway

The primary and most direct synthesis of p-bromo-N-methylbenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction at the sulfonyl group is a common method for the preparation of sulfonamides.

A detailed experimental workflow for this synthesis is depicted in the following diagram:



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A flowchart depicting the synthesis of p-bromo-N-methylbenzenesulfonamide.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of p-bromo-N-methylbenzenesulfonamide.^[2]

Materials:

- Methylamine hydrochloride
- N,N-Diisopropylethylamine (DIPEA)
- 4-Bromobenzenesulfonyl chloride
- Dichloromethane (DCM)
- Deionized water
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of methylamine hydrochloride (0.13 g, 1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA, 0.52 mL, 2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.25 g, 0.98 mmol).^[2]
- Continuously stir the reaction mixture for 16 hours at room temperature.^[2]
- Monitor the progress of the reaction by thin-layer chromatography (TLC).^[2]
- Upon completion of the reaction, quench the reaction mixture with deionized water.^[2]
- Extract the aqueous layer with dichloromethane (DCM).^[2]
- Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.^[2]
- The resulting product is N-methyl-4-bromobenzenesulfonamide.^[2]

Quantitative Data

The following table summarizes the quantitative data from the synthesis.

Reactant/Product	Molecular Formula	Molecular Weight (g/mol)	Amount Used	Moles (mmol)	Yield (%)
Methylamine hydrochloride	CH6ClN	67.52	0.13 g	1.97	-
N,N-Diisopropylethylamine	C8H19N	129.24	0.52 mL	2.95	-
4-Bromobenzenesulfonyl chloride	C6H4BrClO2S	255.52	0.25 g	0.98	-
p-Bromo-N-methylbenzenesulfonamide	C7H8BrNO2S	250.12	0.220 g	0.88	89.74

Characterization Data:

- Appearance: Yellow semi-solid[2]
- Mass Spectrometry (MS): $[M-1]^-$ m/z 248.0[2]
- Melting Point: 70-72 °C
- Boiling Point: 330.3±44.0 °C at 760 mmHg

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions. 4-Bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[3]

Wear protective gloves, clothing, and eye/face protection.[3] The synthesized product, p-bromo-N-methylbenzenesulfonamide, is harmful if swallowed. Always consult the Safety Data Sheet (SDS) for each chemical before use.

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References

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